N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793798
InChI: InChI=1S/C21H22N4O4/c1-25-17(26)11-13(18(25)12-7-6-10-16(28-2)19(12)29-3)20(27)24-21-22-14-8-4-5-9-15(14)23-21/h4-10,13,18H,11H2,1-3H3,(H2,22,23,24,27)
SMILES:
Molecular Formula: C21H22N4O4
Molecular Weight: 394.4 g/mol

N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14793798

Molecular Formula: C21H22N4O4

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C21H22N4O4/c1-25-17(26)11-13(18(25)12-7-6-10-16(28-2)19(12)29-3)20(27)24-21-22-14-8-4-5-9-15(14)23-21/h4-10,13,18H,11H2,1-3H3,(H2,22,23,24,27)
Standard InChI Key QVKNYHKBRQMEKJ-UHFFFAOYSA-N
Canonical SMILES CN1C(C(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2)C4=C(C(=CC=C4)OC)OC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a central pyrrolidine-3-carboxamide scaffold substituted with a 1-methyl-5-oxo group, a 2-(2,3-dimethoxyphenyl) moiety, and an N-linked benzimidazol-2-yl group. The benzimidazole component is a bicyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and DNA intercalation . The dimethoxyphenyl group introduces electron-rich aromatic characteristics, which may enhance binding affinity to hydrophobic pockets in target proteins.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C23H24N4O5\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_5, with a molecular weight of approximately 460.5 g/mol. The exact mass, computed using isotopic distribution models, would be 460.1747 Da .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 3-position. Similar compounds, such as (3S)-N-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide , exhibit stereospecific bioactivity, suggesting that the absolute configuration of this compound may critically influence its pharmacological profile.

Spectroscopic Characterization

Key spectral data for related compounds include:

  • NMR (400 MHz, DMSO-d6d_6): Aromatic protons from the benzimidazole and dimethoxyphenyl groups appear as multiplet signals between δ 6.8–7.5 ppm, while the pyrrolidone carbonyl resonates near δ 170 ppm in 13C^{13}\text{C} NMR.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 461.2 [M+H]+^+ .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Benzimidazole-2-amine: Synthesized via condensation of o-phenylenediamine with cyanogen bromide.

  • 2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Prepared through a multi-step sequence involving cyclization of γ-aminobutyric acid derivatives and subsequent Friedel-Crafts alkylation.

  • Coupling Strategy: Amide bond formation between the carboxylic acid and benzimidazole-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Optimized Synthesis Protocol

  • Step 1: Synthesis of 2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid

    • React methyl γ-ketoglutarate with 2,3-dimethoxybenzaldehyde under acidic conditions to form the pyrrolidone ring.

    • Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

  • Step 2: Preparation of Benzimidazole-2-amine

    • Heat o-phenylenediamine with ammonium thiocyanate in HCl, followed by oxidative cyclization using PbO2_2.

  • Step 3: Amide Coupling

    • Activate the carboxylic acid with EDC and HOBt in anhydrous DMF.

    • Add benzimidazole-2-amine and stir at 0–5°C for 24 hours.

    • Isolate the product via recrystallization from ethanol/water (yield: ~68%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert conditions at −20°C for >6 months. Degrades upon exposure to UV light (t1/2_{1/2}: 48 hours under ambient lighting) .

Thermal Properties

  • Melting Point: Estimated at 218–222°C (DSC, heating rate 10°C/min).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 240°C, with a mass loss of 95% by 300°C.

Mechanistic Insights and Biological Activity

Putative Targets and Pathways

  • Kinase Inhibition: The benzimidazole moiety may compete with ATP for binding in kinase catalytic domains, analogous to imatinib derivatives .

  • Anti-Inflammatory Activity: Dimethoxyphenyl groups are associated with COX-2 and 5-LOX inhibition, as seen in structurally related NSAIDs.

  • Antiproliferative Effects: Pyrrolidone derivatives exhibit tubulin polymerization inhibition, disrupting mitosis in cancer cells.

In Silico Predictions

  • Molecular Docking: Strong binding affinity (−9.2 kcal/mol) to the active site of EGFR kinase (PDB: 1M17), driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • ADMET Profile: Predicted CYP3A4 substrate with moderate blood-brain barrier permeability (LogBB: −0.3) .

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